REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([N:9]=O)[CH2:5][CH2:4]1)[CH3:2].O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[NH2:9][N:6]1[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]1 |f:2.3.4.5.6.7,8.9|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCN(CC1)N=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NN1CCN(CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |